molecular formula C24H22N2O2S B2962502 6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE CAS No. 895647-36-6

6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE

Cat. No.: B2962502
CAS No.: 895647-36-6
M. Wt: 402.51
InChI Key: JQFLVVWHAZABJG-UHFFFAOYSA-N
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Description

6-Methyl-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is a quinoline derivative featuring a methyl group at position 6, a 4-methylbenzenesulfonyl group at position 3, and a 4-methylphenylamine substituent at position 3. Quinoline derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties. The structural uniqueness of this compound lies in its sulfonyl and aryl substituents, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

6-methyl-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-16-4-9-19(10-5-16)26-24-21-14-18(3)8-13-22(21)25-15-23(24)29(27,28)20-11-6-17(2)7-12-20/h4-15H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFLVVWHAZABJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Methyl-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is a member of the quinoline family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure features a quinoline core with various substituents that may influence its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22N2O2S\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a methyl group, a sulfonyl group, and an amine, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that related compounds can inhibit bacterial growth and possess antifungal properties. The sulfonamide moiety in this compound is known to enhance such activities by interfering with bacterial folic acid synthesis, a crucial pathway for microbial survival.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported that similar compounds induce apoptosis in human cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Induces apoptosis via ROS generation
HeLa (Cervical Cancer)15Inhibits cell proliferation
A549 (Lung Cancer)12Disrupts mitochondrial membrane potential

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may offer neuroprotective benefits. The compound has been investigated for its ability to protect dopaminergic neurons from degeneration, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's. The mechanism appears to involve modulation of dopamine receptors, particularly the D3 receptor, which plays a role in neuroprotection.

Case Studies

  • Dopamine Receptor Modulation
    • A study highlighted the selective agonist activity of related quinoline compounds on D3 dopamine receptors. These compounds facilitated β-arrestin translocation and G protein activation without significant activity on other dopamine receptors, suggesting a unique interaction profile that could be leveraged for therapeutic applications in treating neuropsychiatric disorders .
  • Anticancer Efficacy
    • In vitro studies demonstrated that the compound exhibited dose-dependent cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

The biological activity of This compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The quinoline core interacts with neurotransmitter receptors, influencing neuronal signaling.
  • Induction of Apoptosis : The compound induces apoptotic pathways through oxidative stress mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects: Sulfonyl Groups: The target compound’s 4-methylbenzenesulfonyl group (electron-donating) contrasts with 4-chlorophenylsulfonyl (electron-withdrawing) in compound 6b . Such differences influence solubility and target binding.

Synthetic Strategies: Pd-catalyzed cross-coupling (e.g., 4k ) and one-pot oxidative aromatization (e.g., 2 ) are common for quinoline synthesis. The target compound may require similar methods, though its exact route is unspecified.

Biological Relevance :

  • While the target compound’s bioactivity is uncharacterized, analogs like 7e (IC₅₀: 1.2–3.8 μM) and AS3334034 (RIP2 inhibition) highlight the role of substituents in modulating activity.

Research Implications and Gaps

  • Pharmacological Potential: The sulfonyl and aryl groups in the target compound suggest possible kinase or cytotoxic activity, warranting assays against cancer cell lines or inflammatory targets.
  • Synthetic Optimization : Comparative studies with 4k and 2 could identify efficient routes for scaling production.
  • Structure-Activity Relationship (SAR) : Systematic substitution of the benzenesulfonyl or amine groups (e.g., halogenation, methoxylation) could enhance potency or selectivity.

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